Cas no 18879-80-6 (1-(4-Iodophenyl)-2-thiourea)
1-(4-Iodophenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-(4-iodophenyl)-
- 1-(4-Iodophenyl)-2-thiourea
- 1-(4-iodophenyl)thiourea
- (4-iodophenyl)thiourea
- 4-IODOPHENYLTHIOUREA
- 1-(p-Iodophenyl)thiourea
- 18879-80-6
- USIFVFMNOLGPNL-UHFFFAOYSA-N
- CS-0357850
- AKOS008967529
- Thiourea, N-(4-iodophenyl)-
- FT-0682092
- J-012167
- SCHEMBL5518697
- DTXSID10359435
- MFCD00041183
- A813264
- DB-018597
- STL503393
-
- MDL: MFCD00041183
- Inchi: 1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
- InChI Key: USIFVFMNOLGPNL-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)NC(N)=S
Computed Properties
- Exact Mass: 277.93700
- Monoisotopic Mass: 277.93747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.991
- Melting Point: 183 °C
- Boiling Point: 335.2°Cat760mmHg
- Flash Point: 156.5°C
- Refractive Index: 1.798
- PSA: 70.14000
- LogP: 2.72000
1-(4-Iodophenyl)-2-thiourea Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
1-(4-Iodophenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(4-Iodophenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I718965-50mg |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I718965-100mg |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I718965-500mg |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Fluorochem | 018751-250mg |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 97% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 018751-1g |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 97% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 018751-5g |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 97% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 018751-25g |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 97% | 25g |
£355.00 | 2022-03-01 | |
| Alichem | A019107830-25g |
1-(4-Iodophenyl)-2-thiourea |
18879-80-6 | 95% | 25g |
$443.08 | 2023-09-02 | |
| abcr | AB150810-5 g |
1-(4-Iodophenyl)-2-thiourea; 97% |
18879-80-6 | 5 g |
€191.00 | 2023-07-20 | ||
| abcr | AB150810-25 g |
1-(4-Iodophenyl)-2-thiourea; 97% |
18879-80-6 | 25 g |
€590.50 | 2023-07-20 |
1-(4-Iodophenyl)-2-thiourea Suppliers
1-(4-Iodophenyl)-2-thiourea Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(4-Iodophenyl)-2-thiourea
Introduction to 1-(4-Iodophenyl)-2-thiourea (CAS No. 18879-80-6)
1-(4-Iodophenyl)-2-thiourea, with the CAS number 18879-80-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an iodophenyl group and a thiourea moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The chemical structure of 1-(4-Iodophenyl)-2-thiourea can be represented as C9H9IN2S. The presence of the iodine atom in the para position of the phenyl ring imparts significant electronic and steric effects, which can influence its reactivity and biological interactions. The thiourea group, on the other hand, is known for its ability to form hydrogen bonds and coordinate with various metal ions, making it a valuable scaffold in the design of bioactive molecules.
In recent years, 1-(4-Iodophenyl)-2-thiourea has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its role in the development of anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.
A notable study published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of derivatives of 1-(4-Iodophenyl)-2-thiourea. The study demonstrated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action was attributed to their ability to induce apoptosis and inhibit cell proliferation through multiple pathways.
Beyond cancer research, 1-(4-Iodophenyl)-2-thiourea has also shown promise in the treatment of inflammatory diseases. A recent investigation published in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its direct biological activities, 1-(4-Iodophenyl)-2-thiourea has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has led to the development of novel metal-based drugs with improved pharmacological profiles. For example, a study published in Inorganic Chemistry Communications described the synthesis and characterization of copper(II) complexes containing 1-(4-Iodophenyl)-2-thiourea. These complexes exhibited enhanced stability and bioavailability compared to their free ligand counterparts.
The synthetic accessibility of 1-(4-Iodophenyl)-2-thiourea further enhances its utility in medicinal chemistry. Various synthetic routes have been reported for its preparation, including nucleophilic substitution reactions and coupling reactions. These methods allow for efficient and scalable production, making it an attractive starting material for drug discovery programs.
In conclusion, 1-(4-Iodophenyl)-2-thiourea (CAS No. 18879-80-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an invaluable tool for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its importance in the field.
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